Methyl 6-amino-5-bromopicolinate

Vue d'ensemble

Description

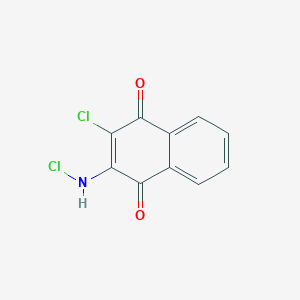

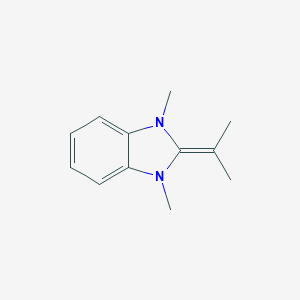

Methyl 6-amino-5-bromopicolinate (M5BP) is an organic compound that has been widely studied in the scientific research community due to its unique properties. It is a brominated derivative of picolinic acid, a naturally occurring compound found in plants and animals. M5BP has a wide range of applications, from being used as a catalyst in the synthesis of other compounds to being used as a biochemical probe for studying cellular processes. In

Applications De Recherche Scientifique

Heterocyclic Amines and Cancer Research

Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, could influence the incidence of cancer, particularly mammary gland cancer. This research underlines the significance of understanding chemical compounds and their formation during cooking and their potential health impacts (Snyderwine, 1994).

Antimalarial Agents and Metabolism

Studies on the metabolism of 8-aminoquinoline antimalarial agents highlight the importance of understanding the metabolic pathways and toxicology of chemical compounds, including the formation of metabolites that may have implications for erythrocyte health (Strother et al., 1981).

Neuroprotective Strategies in Stroke

Research into neuroprotective strategies for cerebrovascular stroke explores the complex signaling cascades and the potential of various compounds to mitigate secondary cerebral injury. This highlights the broad spectrum of chemical compound applications in medical research (Karsy et al., 2017).

Analytical Methods in Antioxidant Activity

The study of antioxidants requires comprehensive analytical methods to determine activity levels. Understanding the chemical properties and activity of compounds, including those related to "Methyl 6-amino-5-bromopicolinate," is crucial in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Bromination and Chemical Reactivity

Research into the regioselectivity of bromination in unsymmetrical dimethylpyridines addresses the chemical reactivity and properties of compounds, offering insights into how functional groups influence chemical reactions, a concept that could apply to studying "this compound" (Thapa et al., 2014).

Safety and Hazards

“Methyl 6-amino-5-bromopicolinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

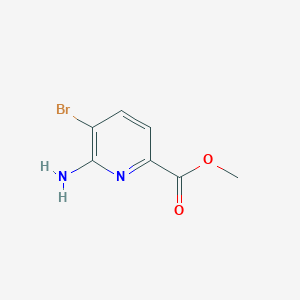

methyl 6-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCMNQHZFOMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443774 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178876-82-9 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)